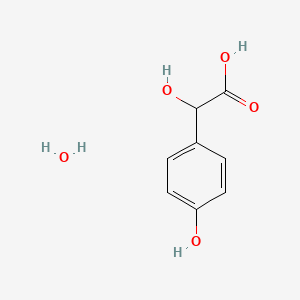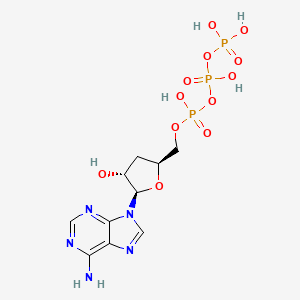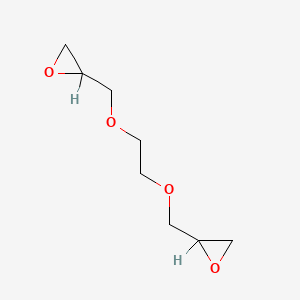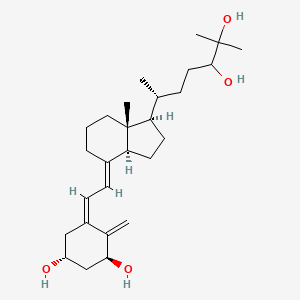
calcitetrol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Calcitetrol has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular differentiation and immune response modulation.
Medicine: Used in the treatment of conditions like chronic renal failure, hypoparathyroidism, and osteoporosis.
Industry: Employed in the formulation of supplements and fortified foods to enhance calcium absorption.
Wirkmechanismus
Target of Action
Calcitetrol, also known as 1,24,25-Trihydroxycholecalciferol, is a hormonally active form of vitamin D with three hydroxyl groups . The primary targets of this compound are the vitamin D receptors (VDR) located in various tissues, including the kidneys, parathyroid glands, intestines, and bones . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
This compound binds to and activates the vitamin D receptors, leading to a series of changes in the body . It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . In addition to these, this compound also modulates the action of cytokines and may regulate immune and inflammatory responses, cell turnover, and cell differentiation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It plays a role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . It also promotes fatty acid synthesis and inhibits lipolysis .
Pharmacokinetics
Following administration of this compound, peak plasma concentrations are reached within 3 to 6 hours . In a pharmacokinetic study, the oral bioavailability of this compound was found to be around 70% . The relationship between this compound dose and peak serum this compound and systemic exposure was found to be linear .
Result of Action
The primary result of this compound’s action is the increase in blood calcium levels . This is achieved through the promotion of absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium, thus reducing the loss of calcium in the urine, and stimulating the release of calcium from bone .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in the body is stimulated in response to parathyroid hormone (PTH), low calcium, and low phosphate . Furthermore, the effectiveness of this compound can be affected by the individual’s diet, particularly their intake of calcium and phosphate, as well as their exposure to sunlight, which is necessary for the production of vitamin D3 in the skin .
Biochemische Analyse
Biochemical Properties
Calcitetrol is involved in several biochemical reactions, primarily related to calcium and phosphorus metabolism. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the vitamin D receptor (VDR), a nuclear receptor that mediates the genomic actions of this compound. Upon binding to VDR, this compound forms a complex that regulates the transcription of target genes involved in calcium and phosphorus homeostasis .
This compound also interacts with enzymes such as 25-hydroxyvitamin D-1α-hydroxylase and 24-hydroxylase, which are involved in its synthesis and degradation, respectively. These interactions ensure the precise regulation of this compound levels in the body .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to regulate the expression of genes involved in calcium transport, bone formation, and immune response .
In osteoblasts, this compound promotes the expression of genes responsible for bone mineralization, thereby enhancing bone formation. In immune cells, this compound modulates the expression of cytokines and other immune-related genes, contributing to its immunomodulatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vitamin D receptor (VDR). Upon binding, the this compound-VDR complex translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, recruiting co-activators and co-repressors to regulate gene transcription .
This compound also exerts non-genomic effects by interacting with membrane-associated VDR and other signaling molecules, leading to rapid activation of intracellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as light, temperature, and pH . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular function, particularly in bone and immune cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At physiological doses, this compound promotes calcium and phosphorus homeostasis without causing adverse effects. At high doses, this compound can lead to hypercalcemia and other toxic effects . Studies in animal models have shown that the threshold for these adverse effects varies depending on the species and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its synthesis from 25-hydroxyvitamin D3 and its degradation to inactive metabolites. The key enzymes involved in these pathways are 25-hydroxyvitamin D-1α-hydroxylase and 24-hydroxylase . These enzymes ensure the precise regulation of this compound levels, maintaining its balance in the body .
Transport and Distribution
This compound is transported in the bloodstream bound to vitamin D-binding protein (DBP). It is distributed to various tissues, including the bones, kidneys, and intestines, where it exerts its biological effects . The interaction with DBP ensures the efficient transport and distribution of this compound within the body .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene transcription. It can also be found in the cytoplasm and associated with cell membranes, where it exerts non-genomic effects . The subcellular localization of this compound is crucial for its diverse biological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcitetrol is synthesized through a series of hydroxylation reactions. The initial step involves the conversion of vitamin D3 (cholecalciferol) to 25-hydroxyvitamin D3 (calcifediol) in the liver. This is followed by further hydroxylation in the kidney to produce 1α,25-dihydroxyvitamin D3 (calcitriol). This compound is then synthesized by an additional hydroxylation at the 24th position .
Industrial Production Methods
Industrial production of this compound involves the use of supported liquid extraction (SLE) and solid-phase extraction (SPE) techniques, coupled with liquid chromatography-mass spectrometry (LC-MS/MS) for precise measurement and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Calcitetrol undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include various hydroxylated derivatives of this compound, which have different biological activities and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholecalciferol (Vitamin D3): The precursor to calcitetrol, synthesized in the skin upon exposure to UV light.
Calcifediol (25-hydroxyvitamin D3): The intermediate form produced in the liver.
Calcitriol (1α,25-dihydroxyvitamin D3): The active form of vitamin D, similar to this compound but without the additional hydroxylation at the 24th position.
Uniqueness
This compound is unique due to its additional hydroxylation, which enhances its biological activity and makes it more effective in regulating calcium and phosphate homeostasis compared to its precursors .
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZKUWGUJVKMHC-QPGHTDHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432720 | |
| Record name | calcitetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50648-94-7, 72203-93-1 | |
| Record name | 1,24,25-Trihydroxyvitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | calcitetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




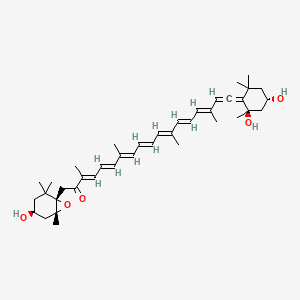

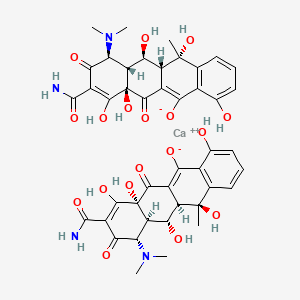
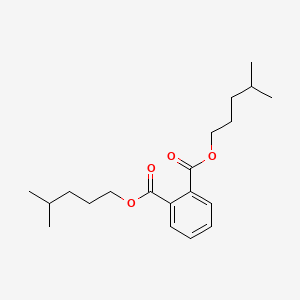
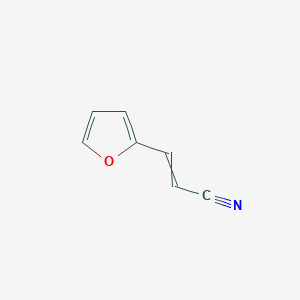
![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B3429074.png)
